molecular formula C13H19ClN2O B110988 N-benzylpiperidine-4-carboxamide CAS No. 101264-48-6

N-benzylpiperidine-4-carboxamide

Cat. No. B110988
M. Wt: 254.75 g/mol
InChI Key: KKXCMMIWHOYQCM-UHFFFAOYSA-N
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Description

N-benzylpiperidine-4-carboxamide is a chemical compound that is part of a broader class of benzylpiperidine derivatives. These compounds are of significant interest in medicinal chemistry due to their potential pharmacological properties. For instance, 4-benzylpiperidine carboxamides have been studied for their dual reuptake inhibition of serotonin and norepinephrine, which is a desirable feature in antidepressant drugs . Additionally, N-(1-benzylpiperidin-4-yl) quinoline-4-carboxamide derivatives have been designed as potential acetylcholinesterase inhibitors, which could have implications for the treatment of Alzheimer's disease .

Synthesis Analysis

The synthesis of benzylpiperidine derivatives can involve various chemical reactions, including amidation and substitution . For example, the synthesis of 4-benzylpiperidine carboxamides involves these two main steps, with derivatives showing better activity when a 3-carbon linker is used compared to a 2-carbon linker . Another approach to synthesizing related compounds is the dehydration of benzhydryl alcohols and Suzuki coupling reactions, as reported in the synthesis of delta opioid receptor agonists .

Molecular Structure Analysis

The molecular structure of benzylpiperidine derivatives is characterized by the presence of a piperidine ring, which is a six-membered ring containing one nitrogen atom, and a benzyl group attached to the nitrogen of the piperidine ring. The molecular structure can be further modified by introducing various substituents, which can significantly affect the biological activity of the compounds. For instance, the introduction of a ferrocenylmethyl group has been shown to confer cytotoxic effects against breast cancer cell lines .

Chemical Reactions Analysis

Benzylpiperidine derivatives can undergo various chemical reactions. For example, the reaction of ferrocenylmethyl amine with benzoic acid and substituted fluorobenzoic acids using DCC and HOBt protocol leads to the formation of N-(ferrocenylmethyl)benzene-carboxamide derivatives . Additionally, the one-pot, three-component synthesis of 3-amino-N-benzyl-1-aryl-1H-benzo[f]chromene-2-carboxamide derivatives involves the reaction of N-benzyl-2-cyanoacetamide with 2-naphthol and aromatic aldehydes .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzylpiperidine derivatives can be determined through various spectroscopic methods, such as nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry. These techniques allow for the characterization of the compounds and the determination of functional groups present in the molecule. For example, the FTIR analysis can reveal the presence of amide groups, and NMR can provide information on the chemical environment of hydrogen atoms within the molecule . The crystal structure of these compounds can also be determined using single-crystal X-ray diffraction, which provides insights into the three-dimensional arrangement of atoms and the presence of internal hydrogen bonding .

Scientific Research Applications

  • Dual Serotonin and Norepinephrine Reuptake Inhibitors :

    • 4-Benzylpiperidine carboxamides have been designed and synthesized for potential use as dual serotonin and norepinephrine reuptake inhibitors. Some derivatives showed significant activity, surpassing the standard drug venlafaxine HCl in this role (Paudel et al., 2015).
  • NR1/2B N-Methyl-D-Aspartate Receptor Antagonists :

    • Certain derivatives of 4-benzylpiperidine have been identified as potent NR2B subunit-selective antagonists of the NMDA receptor. These compounds showed promising activity in a hyperalgesia model in mice (Borza et al., 2007).
  • Potential Acetylcholinesterase Inhibitors :

    • A series of N-(1-benzylpiperidin-4-yl) quinoline-4-carboxamide derivatives were synthesized as potential acetylcholinesterase inhibitors, with molecular dynamics simulation and docking studies supporting their potential role in inhibiting acetylcholinesterase (Pashaei et al., 2021).
  • CCR5 Antagonist for HIV-1 Inhibition :

    • Piperidine-4-carboxamide derivatives have been developed as CCR5 antagonists with highly potent anti-HIV-1 activity. These compounds showed strong inhibition of the replication of CCR5-using HIV-1 clinical isolates (Imamura et al., 2006).
  • HIV Integrase Inhibitors :

    • 7-Benzyl-4-hydroxy-1,5-naphthyridin-2(1H)-one derivatives were developed as HIV-integrase inhibitors. These compounds demonstrated potent antiviral activity in cellular assays (Boros et al., 2009).
  • Poly(ADP-ribose) Polymerase Inhibitors :

    • Phenylpiperidine-substituted benzimidazole carboxamide derivatives were developed as potent inhibitors of poly(ADP-ribose) polymerase, showing significant therapeutic potential (Penning et al., 2010).
  • Corrosion Inhibitors :

    • Piperidine derivatives have been studied for their inhibition effect on the corrosion of mild steel in phosphoric acid medium. These compounds act as mixed-type inhibitors with significant inhibition efficiency (Ousslim et al., 2014).
  • Stem Cell Research :

    • N-Benzyl-2-(pyrimidin-4′-ylamino)-thiazole-4-carboxamide (thiazovivin) is known to improve the generation of human induced pluripotent stem cells from human fibroblasts (Ries et al., 2013).

Safety And Hazards

The safety information available indicates that N-benzylpiperidine-4-carboxamide has several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, such as N-benzylpiperidine-4-carboxamide, is an important task of modern organic chemistry .

properties

IUPAC Name

N-benzylpiperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c16-13(12-6-8-14-9-7-12)15-10-11-4-2-1-3-5-11/h1-5,12,14H,6-10H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKXCMMIWHOYQCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C(=O)NCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzylpiperidine-4-carboxamide

Synthesis routes and methods

Procedure details

tert-butyl 4-(benzylcarbamoyl)piperidine-1-carboxylate (95 mg, 0.298 mmol) was dissolved in anhydrous THF (3 mL), and 4M HCl/dioxane (1 mL, 4.0 mmol) was added at rt. The solution was allowed to stir for 1 h, at which time the resulting precipitate was collected over a filter. Residual mineral acid was removed in vacuo, and the material was used directly in the next reaction without further characterization. (Yield: 76 mg, 0.298 mmol, 100%)
Quantity
95 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
KB Reddy, GM Rao, BV Kumar… - Current Bioactive …, 2018 - ingentaconnect.com
Background: A significant number of heterocyclic compounds were developed as poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors. Among them, 2-substituted benzimidazole-4- …
Number of citations: 5 www.ingentaconnect.com
M Valipour - Phytotherapy Research, 2022 - Wiley Online Library
… SARS-CoV-2 PLpro proteases (known as the first generation of SARS-CoV/SARS-CoV-2 PLpro inhibitors; Valipour, 2022a) whose central scaffold is N-benzylpiperidine-4-carboxamide …
Number of citations: 6 onlinelibrary.wiley.com
D Zampieri, MG Mamolo, E Laurini… - Journal of medicinal …, 2009 - ACS Publications
… the same route described above and using benzylamine, N-benzyl-1-(tert-butoxycarbonyl)piperidine-4-carboxamide 9 was prepared, from which N-benzylpiperidine-4-carboxamide 11 …
Number of citations: 90 pubs.acs.org
S Barraza - 2014 - deepblue.lib.umich.edu
Emerging mosquito-borne viruses (arboviruses) constitute a large public health risk because of the ubiquity of mosquitoes and the potential for mosquito-human transmission. …
Number of citations: 0 deepblue.lib.umich.edu
MT Gabr, MS Abdel-Raziq - MedChemComm, 2018 - pubs.rsc.org
We designed and synthesized a new biphenyl amide–tryptamine hybrid molecule 7 utilizing a pharmacophore-based approach as a 5-HT2B antagonist. The hybrid compound 7 was …
Number of citations: 5 pubs.rsc.org
S Satish, R Chitral, A Kori, B Sharma, J Puttur… - Molecular Diversity, 2021 - Springer
N-furfuryl piperazine ureas disclosed by scientists at GSK Tres Cantos were chosen as antimycobacterial hits from a phenotypic whole-cell screen. Bioisosteric replacement of the furan …
Number of citations: 6 link.springer.com
X Li, J Han, S Bujaranipalli, J He, EY Kim, H Kim… - European Journal of …, 2022 - Elsevier
The neurofibrillary tangles (NFTs) formed from hyperphosphorylation of tau protein are closely associated with Alzheimer's disease (AD). O-GlcNAcylation of tau can negatively regulate …
Number of citations: 9 www.sciencedirect.com
K Ghosh, SA Amin, S Gayen, T Jha - Journal of molecular structure, 2021 - Elsevier
… In addition, fragment SA N1(CCC(CC1)C(=O)NCc1cc(ccc1)) representing the N-benzylpiperidine-4-carboxamide group found in several active compounds (A022-A025, A027, A030, …
Number of citations: 6 www.sciencedirect.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.